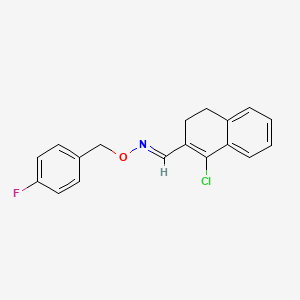
1-Allyl-3-cyclohexylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioureas are a class of organic compounds that share a common functional group characterized by a sulfur atom (S) flanked by a carbonyl group (C=O) and a nitrogen atom (N). They are known for their variable topological aspects, binding modes, and broad spectrum of promising pharmacological properties .
Synthesis Analysis
Thioureas can be synthesized through several methods. One common method involves the reaction of amines with thiocyanates .Molecular Structure Analysis
The molecular structure of thioureas is characterized by the presence of both soft (sulfur) and hard (oxygen) donors within the same molecular framework .Chemical Reactions Analysis
Thioureas are known to undergo a variety of chemical reactions, including thermal decomposition . They can also participate in allyl–allyl coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of thioureas can vary widely depending on their specific structure. For example, some thioureas have been found to possess strong thermal runaway characteristics .Applications De Recherche Scientifique
Enzyme Inhibition and Mercury Sensing
1-Allyl-3-cyclohexylthiourea derivatives have been studied for their potential as enzyme inhibitors, particularly against acetylcholinesterase and butyrylcholinesterase. These compounds have shown promising results in enzyme inhibition, which could be significant in the treatment of diseases like Alzheimer's. Additionally, these derivatives have been explored as sensing probes for detecting toxic metals like mercury using spectrofluorimetric techniques (Rahman et al., 2021).
Polymerization and Functionalization
The organocatalytic synthesis of allyl-functional poly(carbonate)s using this compound derivatives has been explored. This process demonstrates the synthesis of block copolymers and telechelic polymers, with further functionalization achieved through radical addition of thiols. This research highlights the versatility of these compounds in polymer science, offering new pathways for creating functional materials (Tempelaar et al., 2011).
Neuroprotection and Cognition Enhancement
Isothiourea derivatives, including 3-allyl-1,1-dibenzyl-2-ethyl-isothiourea, have been synthesized and studied for their neuroprotective and cognition-enhancing properties. Investigations into their calcium-blocking properties and effects on N-methyl-D-aspartate (NMDA) receptors indicate potential therapeutic applications in neurological disorders (Perlovich et al., 2009).
Antibacterial Properties
Research into ureides of Baylis-Hillman derivatives, which include 1-(2-cyano-3-aryl-allyl)-3-aryl-urea(thiourea), has shown significant antibacterial activity. Some of these compounds were found to be as effective as standard antibacterial agents, highlighting their potential in developing new antimicrobial therapies (Nag et al., 2006).
Mécanisme D'action
The mechanism of action of thioureas is largely dependent on their specific structure and the context in which they are used. For example, in medicinal chemistry, thioureas are known to exhibit a variety of biological activities, such as antitumor, antiviral, antimicrobial, antiparasitic, insecticidal, herbicidal, pesticidal, and fungicidal properties .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-cyclohexyl-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNXQNPNWSZTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

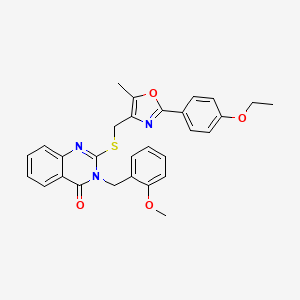
![1-(4-bromophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2948269.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2948270.png)

![3-[2-(1-Cyanobutylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B2948275.png)
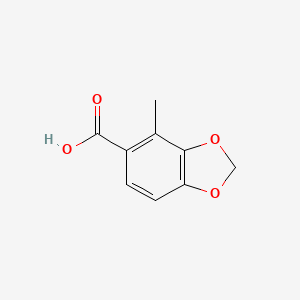
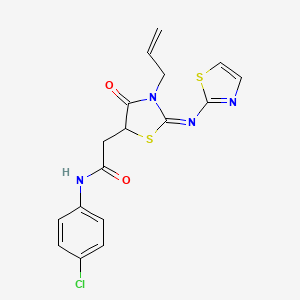
![1-[(3-Fluorophenyl)methyl]-5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2948280.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
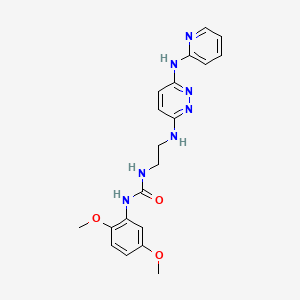
![2-(1H-Indol-3-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2948283.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B2948285.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2948286.png)
